
1-Methyl-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propylurea is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.1616 It is a derivative of urea, where one hydrogen atom is replaced by a methyl group and another by a propyl group
Méthodes De Préparation
1-Methyl-3-propylurea can be synthesized through several methods. One common synthetic route involves the reaction of methyl isocyanate with propylamine under controlled conditions. The reaction typically proceeds as follows:
CH3NCO+C3H7NH2→CH3NHCONHC3H7
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Methyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methyl-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
1-Methyl-3-propylurea can be compared to other urea derivatives, such as:
1-Methyl-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-3-butylurea: Contains a butyl group, leading to different physical and chemical properties.
1-Methyl-3-phenylurea: The phenyl group introduces aromaticity, affecting reactivity and applications.
Propriétés
Numéro CAS |
38014-52-7 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1-methyl-3-propylurea |
InChI |
InChI=1S/C5H12N2O/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) |
Clé InChI |
XEQNRQBTAKVTJE-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
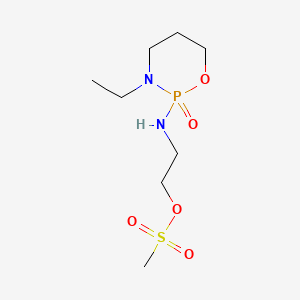
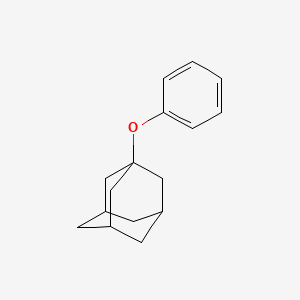
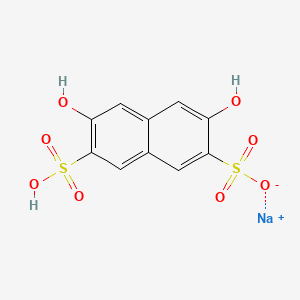
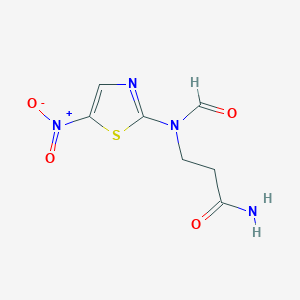
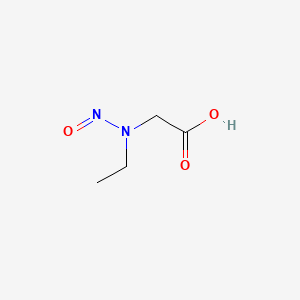
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
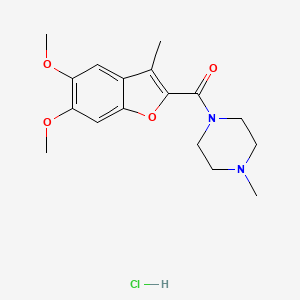
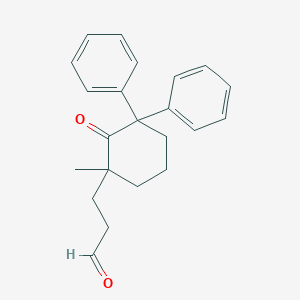
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
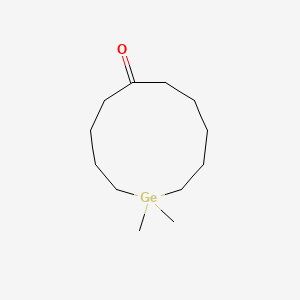
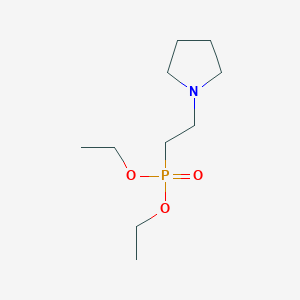
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
